molecular formula C10H11ClO2 B8637353 2-Chloro-3-(4-methoxyphenyl)propanal

2-Chloro-3-(4-methoxyphenyl)propanal

Cat. No.: B8637353
M. Wt: 198.64 g/mol
InChI Key: AUCZIYJPBJWJRP-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methoxyphenyl)propanal (C₁₀H₁₁ClO₂) is a halogenated aldehyde featuring a chloro group at the C2 position and a 4-methoxyphenyl substituent at C3 of the propanal backbone. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-3-(4-methoxyphenyl)propanal

InChI

InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,7,9H,6H2,1H3

InChI Key

AUCZIYJPBJWJRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-3-(4-methoxyphenyl)propanal with key analogs, focusing on substituent effects, functional groups, and inferred physicochemical properties.

Substituent Variations on the Phenyl Ring
Compound Name Substituent (Position) Functional Group Molecular Formula Molecular Weight Key Properties/Applications
This compound -OCH₃ (para) Aldehyde C₁₀H₁₁ClO₂ 198.65 High reactivity due to aldehyde; electron-rich aryl group enhances electrophilic substitution
2-Chloro-3-(4-fluorophenyl)propanal -F (para) Aldehyde C₉H₈ClFO 186.61 Electron-withdrawing F increases electrophilicity at the aldehyde group; used in synthetic intermediates
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid -Cl (para), -OCH₃ Carboxylic acid C₁₁H₁₃ClO₃ 228.67 Acidic functionality enables salt formation; potential use in polymer or drug synthesis

Key Insights :

  • Aldehydes (target compound) are more reactive than carboxylic acids or esters, favoring condensation or nucleophilic addition reactions .
Functional Group Variations
Compound Name Functional Group Molecular Formula Reactivity/Applications
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Ester, hydroxyl C₁₃H₁₇ClO₃ Stabilized via intramolecular hydrogen bonding; used in chiral synthesis
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ester, cyano C₁₃H₁₃NO₃ Conjugated system enables UV absorption; applied in materials science
2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide Amide C₁₇H₁₄Cl₂F₃NO₂ Amide group facilitates hydrogen bonding; agrochemical applications

Key Insights :

  • The aldehyde group in the target compound offers greater electrophilicity than esters or amides, making it suitable for Schiff base formation or Grignard reactions .
  • Amide derivatives (e.g., ) exhibit higher thermal stability due to resonance stabilization, whereas aldehydes are prone to oxidation.
Crystallographic and Hydrogen-Bonding Behavior
  • Hydrogen Bonding: The target compound’s aldehyde group can act as a hydrogen-bond acceptor, though it lacks strong donor sites. In contrast, hydroxyl-containing analogs (e.g., ) form robust intermolecular networks, influencing crystallization patterns .

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